molecular formula C8H7N B12820650 2-(Propa-1,2-dien-1-yl)pyridine

2-(Propa-1,2-dien-1-yl)pyridine

Cat. No.: B12820650
M. Wt: 117.15 g/mol
InChI Key: VELVYPCPWLXPFR-UHFFFAOYSA-N
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Description

2-(Propa-1,2-dien-1-yl)pyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. Pyridines are characterized by a six-membered ring containing one nitrogen atom. The compound this compound features a pyridine ring substituted at the second position with a propa-1,2-dien-1-yl group, which is an allene group. This unique structure imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propa-1,2-dien-1-yl)pyridine can be achieved through various synthetic routes. One common method involves the palladium-catalyzed ketenimination of 2-iodo-N-(propa-1,2-dien-1-yl)anilines . This reaction typically requires a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere. The reaction conditions often involve heating the reaction mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Propa-1,2-dien-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The propa-1,2-dien-1-yl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(Propa-1,2-dien-1-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Propa-1,2-dien-1-yl)pyridine involves its interaction with molecular targets and pathways. The allene group in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects such as enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    2-(Propa-1,2-dien-1-yl)aniline: Similar structure but with an aniline group instead of a pyridine ring.

    2-(Propa-1,2-dien-1-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

2-(Propa-1,2-dien-1-yl)pyridine is unique due to the presence of both the pyridine ring and the allene group. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds with different ring structures.

Properties

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C8H7N/c1-2-5-8-6-3-4-7-9-8/h3-7H,1H2

InChI Key

VELVYPCPWLXPFR-UHFFFAOYSA-N

Canonical SMILES

C=C=CC1=CC=CC=N1

Origin of Product

United States

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